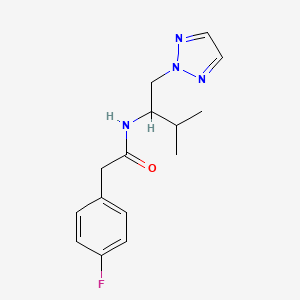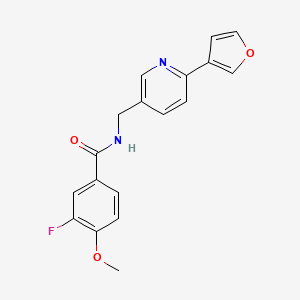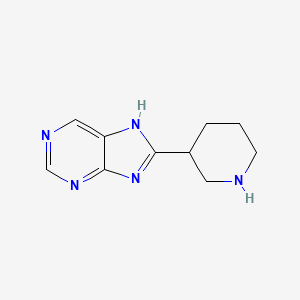![molecular formula C22H26O4 B2977950 4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one CAS No. 4855-64-5](/img/structure/B2977950.png)
4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one, also known as DIMBOA, is a natural compound found in various plants such as maize, wheat, and rye. It belongs to the class of benzoxazinoids, which are secondary metabolites synthesized by plants to defend against herbivores and pathogens. DIMBOA has gained significant attention in scientific research due to its potential applications in agriculture, medicine, and biotechnology.
Applications De Recherche Scientifique
Synthesis and Physico-Chemical Properties
- The compound has been synthesized through the Knoevenagel reaction, demonstrating sensitivity to solvent polarity and hydrogen bonding with both protic and aprotic solvents. This indicates potential applications in areas where solvent interactions are critical (Elenkova et al., 2014).
Thermochemical and Kinetic Studies
- Research on a related bisphenol antioxidant, 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, highlights its potential as an antioxidant and polymerization inhibitor. This suggests possible applications in materials science, particularly in enhancing the stability of polymers and plastics (Lucarini et al., 2001).
Antioxidant Applications
- Compounds like 4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one could potentially be used as potent inhibitors in various biochemical processes. Their antioxidant properties may find applications in food industry and manufacturing of rubbers and plastics (Sokolove et al., 1986).
Mass Spectral Analysis
- Mass spectral analysis of related compounds has provided insights into their structural characteristics, indicating potential applications in analytical chemistry for identifying and characterizing similar compounds (Engel et al., 1978).
Impurity Determination in Antioxidants
- Research on the determination of impurities in antioxidants like bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide demonstrates the relevance of 4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one in pharmaceutical quality control and development of medicinal antioxidant drugs (Shinko et al., 2022).
Safety Evaluation in Food Contact Materials
- Evaluations of similar substances in food contact materials show their potential safe use as stabilizers, indicating the relevance of 4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one in food packaging and storage applications (Flavourings, 2012).
Potential in Organic Light Emitting Diodes (OLEDs)
- Studies on Pechmann dyes, which are structurally similar, suggest potential applications of 4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one in OLED materials, highlighting its relevance in electronic and optoelectronic applications (Wazzan & Irfan, 2019).
Propriétés
IUPAC Name |
4-[3,3-bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-21(2)17(14-20(25)26-21)12-13-22(3,15-4-8-18(23)9-5-15)16-6-10-19(24)11-7-16/h4-11,17,23-24H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWPWLOCWANBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)CCC(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,3-Bis(4-hydroxyphenyl)butyl]-5,5-dimethyloxolan-2-one | |
CAS RN |
4855-64-5 |
Source


|
| Record name | 6,6-BIS-(4-HYDROXYPHENYL)-3-(1-HYDROXY-1-ME-ETHYL)HEPTANOIC ACID GAMMA-LACTONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-indol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2977867.png)
![3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2977868.png)
![N-(1,3-benzodioxol-5-yl)-3-methyl-6-phenyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B2977869.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2977873.png)


![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2977883.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2977884.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2977888.png)